molecular formula C15H11F2N5O2 B13361111 1-[4-(difluoromethoxy)phenyl]-N-(3-pyridinyl)-1H-1,2,4-triazole-3-carboxamide

1-[4-(difluoromethoxy)phenyl]-N-(3-pyridinyl)-1H-1,2,4-triazole-3-carboxamide

Cat. No.: B13361111
M. Wt: 331.28 g/mol
InChI Key: FEUOYGNTAZQSCU-UHFFFAOYSA-N
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Description

1-[4-(Difluoromethoxy)phenyl]-N-(3-pyridinyl)-1H-1,2,4-triazole-3-carboxamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields, including pharmaceuticals and materials science. The compound features a difluoromethoxy group attached to a phenyl ring, a pyridinyl group, and a triazole ring, making it a versatile molecule for chemical modifications and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(difluoromethoxy)phenyl]-N-(3-pyridinyl)-1H-1,2,4-triazole-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the difluoromethoxyphenyl intermediate: This step involves the reaction of a phenol derivative with a difluoromethylating agent under basic conditions to introduce the difluoromethoxy group.

    Coupling with pyridinyl and triazole moieties: The difluoromethoxyphenyl intermediate is then coupled with a pyridinyl derivative and a triazole precursor using a series of condensation and cyclization reactions. These reactions often require catalysts such as palladium or copper and are carried out under controlled temperatures and inert atmospheres.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-[4-(Difluoromethoxy)phenyl]-N-(3-pyridinyl)-1H-1,2,4-triazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the phenyl or pyridinyl rings are replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvents and temperatures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

1-[4-(Difluoromethoxy)phenyl]-N-(3-pyridinyl)-1H-1,2,4-triazole-3-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-[4-(difluoromethoxy)phenyl]-N-(3-pyridinyl)-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to various biological effects, such as the inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses.

Comparison with Similar Compounds

Similar Compounds

  • 1-[4-(Difluoromethoxy)phenyl]-5-methyl-N-(3-pyridinyl)-1H-1,2,3-triazole-4-carboxamide
  • 2-[4-(Difluoromethoxy)phenyl]-N-[5-({7-[(2S)-1-hydroxy-2-propanyl]-7H-pyrrolo[2,3-d]pyrimidin-5-yl}carbonyl)-3-pyridinyl]acetamide

Uniqueness

1-[4-(Difluoromethoxy)phenyl]-N-(3-pyridinyl)-1H-1,2,4-triazole-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its difluoromethoxy group enhances its stability and lipophilicity, while the triazole and pyridinyl moieties contribute to its binding affinity and selectivity for molecular targets.

Properties

Molecular Formula

C15H11F2N5O2

Molecular Weight

331.28 g/mol

IUPAC Name

1-[4-(difluoromethoxy)phenyl]-N-pyridin-3-yl-1,2,4-triazole-3-carboxamide

InChI

InChI=1S/C15H11F2N5O2/c16-15(17)24-12-5-3-11(4-6-12)22-9-19-13(21-22)14(23)20-10-2-1-7-18-8-10/h1-9,15H,(H,20,23)

InChI Key

FEUOYGNTAZQSCU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)NC(=O)C2=NN(C=N2)C3=CC=C(C=C3)OC(F)F

Origin of Product

United States

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